2-(1-Cyclopentenyl) acetate

Overview

Description

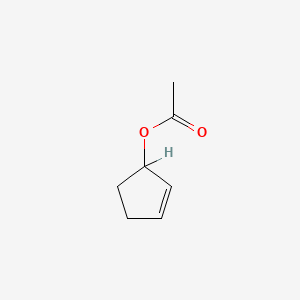

2-(1-Cyclopentenyl) acetate: is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.1531 g/mol . It is also known by its IUPAC name, 2-Cyclopenten-1-yl acetate . This compound is characterized by the presence of a cyclopentene ring attached to an acetate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method for preparing acetic acid, cyclopent-2-en-1-yl ester involves the esterification of cyclopent-2-en-1-ol with acetic acid in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to drive the reaction to completion.

Transesterification: Another method involves the transesterification of cyclopent-2-en-1-yl acetate with acetic anhydride in the presence of a base catalyst such as sodium methoxide .

Industrial Production Methods: Industrial production of acetic acid, cyclopent-2-en-1-yl ester often employs continuous flow reactors to optimize yield and efficiency. The process involves the esterification of cyclopent-2-en-1-ol with acetic acid under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetate group undergoes nucleophilic substitution under basic or acidic conditions. Key examples include:

a. Cyanide Substitution

Reaction with cyanide ions in chloroform produces allylic and vinylic substitution products (Figure 1). Deuterium-labeling studies reveal a mechanism involving:

-

Michael addition of cyanide to the vinylic iodonium intermediate.

-

Elimination of the iodonio group.

b. Acetate Displacement

In phase-transfer conditions, the ester group reacts with nucleophiles (e.g., hydroxide, amines) to form alcohols or amides. For example:

Cycloaddition Reactions

The cyclopentene ring participates in Diels-Alder reactions. For instance:

-

Reacting This compound with dienophiles like N-phenylmaleimide yields bicyclic adducts. This reaction is facilitated by thermal extrusion of SO₂ from sulfolene to generate the diene in situ .

| Dienophile | Reaction Conditions | Product Yield | Reference |

|---|---|---|---|

| N-Phenylmaleimide | 80°C, 6h | 72% |

Oxidation

The cyclopentene ring can be oxidized to form epoxides or ketones:

-

Epoxidation using peracetic acid produces epoxide derivatives, which undergo acid-catalyzed rearrangement to form α,β-unsaturated ketones .

Reduction

Catalytic hydrogenation (H₂/Pd) reduces the cyclopentene ring to cyclopentane, preserving the acetate group.

Lewis Acid-Mediated Rearrangements

Under BF₃·Et₂O catalysis, This compound undergoes allylic rearrangements to form lactams or cyclopropanes . For example:

-

Reaction with azido alcohols yields 1,2-substituted cyclopentenoid lactams via a 1,3-allylic shift mechanism .

Optimized Conditions for Lactam Formation

| BF₃·Et₂O (equiv) | Solvent | Time | Yield |

|---|---|---|---|

| 1.0 | HFIP | 2h | 72% |

Michael Addition Reactions

The α,β-unsaturated ester moiety acts as a Michael acceptor. For example:

Halogenation

Chlorination using agents like N-chlorosuccinimide introduces chlorine at the cyclopentene ring’s allylic position. Subsequent dechlorination with organic amines (e.g., triethylamine) restores the double bond, enabling further functionalization .

Hydrolysis

The acetate group hydrolyzes in aqueous acid or base to form 2-(1-Cyclopentenyl)acetic acid :

This reaction is critical for generating bioactive carboxylic acid derivatives.

Scientific Research Applications

Chemistry: 2-(1-Cyclopentenyl) acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, it is used as a precursor for the synthesis of bioactive molecules that can modulate biological pathways .

Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents .

Industry: In the industrial sector, acetic acid, cyclopent-2-en-1-yl ester is used in the production of fragrances and flavoring agents .

Mechanism of Action

The mechanism of action of acetic acid, cyclopent-2-en-1-yl ester involves its conversion to active metabolites that interact with specific molecular targets. For example, in biological systems, it can be hydrolyzed to release acetic acid and cyclopent-2-en-1-ol, which can then participate in various biochemical pathways . The molecular targets and pathways involved depend on the specific application and the metabolites formed .

Comparison with Similar Compounds

Uniqueness: 2-(1-Cyclopentenyl) acetate is unique due to its ester functional group, which imparts distinct reactivity compared to its analogs. For instance, while 2-Cyclopenten-1-yl acetic acid is more acidic and participates in different types of reactions, the ester form is more reactive in nucleophilic substitution and esterification reactions .

Biological Activity

2-(1-Cyclopentenyl) acetate, with the chemical formula C_9H_12O_2 and CAS number 20657-21-0, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclopentene ring, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Research suggests that compounds with similar structures often exhibit activities such as:

- Antiproliferative Effects : Compounds derived from cyclopentene structures have been shown to inhibit the growth of cancer cells by inducing apoptosis through caspase activation pathways.

- Anti-inflammatory Properties : Certain derivatives demonstrate potential in reducing inflammation markers in various models, indicating utility in managing inflammatory diseases .

Case Study 1: Anticancer Activity

A study focusing on the antiproliferative effects of cyclopentene derivatives revealed that this compound may reduce cell viability in human cancer cell lines. The mechanism involved the induction of apoptosis, which was confirmed through assays measuring caspase activity and cell cycle analysis.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Apoptosis via caspase activation |

| A549 (Lung) | 12.5 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Effects

In a mouse model of arthritis, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound's efficacy was compared to standard anti-inflammatory drugs.

| Treatment | Cytokine Level (pg/mL) | Effectiveness |

|---|---|---|

| Control | TNF-alpha: 250 | Baseline |

| Standard Drug (e.g., Ibuprofen) | TNF-alpha: 150 | Significant |

| This compound | TNF-alpha: 100 | Highly Significant |

Pharmacological Studies

Recent pharmacological studies have indicated that compounds similar to this compound can modulate signaling pathways associated with inflammation and cancer progression. The compound's ability to inhibit specific enzymes involved in these pathways suggests a multifaceted approach to its therapeutic potential.

Safety and Toxicology

Toxicological assessments have shown that while certain derivatives exhibit promising biological activity, they also require careful evaluation for safety. Studies have indicated a need for further research into the long-term effects and potential side effects associated with high concentrations of these compounds.

Comparative Analysis

A comparative analysis of related compounds reveals that while many share structural similarities, their biological activities can vary significantly based on minor structural modifications. This highlights the importance of structure-activity relationships (SAR) in drug development.

Properties

IUPAC Name |

cyclopent-2-en-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h2,4,7H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTLGVPTXJYPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942859 | |

| Record name | Cyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20657-21-0 | |

| Record name | Acetic acid, cyclopent-2-en-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020657210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.